molecular formula C10H12ClNO4S B2625561 Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate CAS No. 1119409-33-4

Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate

Cat. No.: B2625561
CAS No.: 1119409-33-4
M. Wt: 277.72
InChI Key: BJXWZKDRARZJSZ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate is a benzoic acid derivative featuring a chlorine substituent at the 2-position and a methylsulfonylamino group at the 5-position of the aromatic ring, esterified with an ethyl group.

Properties

IUPAC Name

ethyl 2-chloro-5-(methanesulfonamido)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-3-16-10(13)8-6-7(4-5-9(8)11)12-17(2,14)15/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXWZKDRARZJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate typically involves the following steps:

    Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Chlorination: The amino group is chlorinated using thionyl chloride to form the corresponding chloro derivative.

    Sulfonylation: The chloro derivative is then reacted with methylsulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonylamino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methylsulfonylamino group can undergo oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with specific therapeutic effects.

Antimicrobial Agents

Research indicates that derivatives of this compound can exhibit antimicrobial properties. For instance, modifications to the benzoate structure have resulted in compounds that are effective against certain bacterial strains, making them candidates for antibiotic development .

Anti-inflammatory Drugs

The compound has also been investigated for its potential anti-inflammatory effects. Studies have shown that certain derivatives can inhibit inflammatory pathways, which may lead to new treatments for conditions such as arthritis and other inflammatory diseases .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

Chlorination and Sulfonation

The initial step often includes chlorination of benzoic acid derivatives followed by sulfonation using methylsulfonyl chloride. This process can be optimized to enhance yield and purity .

Reaction Conditions

Optimal reaction conditions have been established to maximize the efficiency of the synthesis process. For example, using specific solvents and catalysts can significantly improve the yield of the desired product while minimizing by-products .

Case Studies

Several case studies highlight the practical applications of this compound in drug development and industrial chemistry.

Synthesis of Antipsychotic Medications

One notable study focused on synthesizing a derivative of this compound as an intermediate in the production of amisulpride, an antipsychotic medication. The research demonstrated a high yield and purity of the final product, confirming the compound's utility in pharmaceutical manufacturing .

Development of New Antibiotics

Another case study explored the modification of this compound to create new antibiotic agents. The derivatives showed promising activity against resistant bacterial strains, indicating potential for clinical application .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfonylamino groups play a crucial role in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)

  • Structure: Shares the sulfonamidobenzamide (SABA) core but replaces the methylsulfonylamino group with a phenylcarbamoyl-substituted sulfonamide at the 4-position of the benzoate ring .
  • Activity : Demonstrates potent antibacterial effects with a MIC of 0.45–0.9 µM against efflux-compromised E. coli (ΔtolC::tet), targeting biotin carboxylase .

Isopropyl 2-chloro-5-[(isopropoxycarbothioyl)amino]benzoate

  • Structure: Features a thiooxo-carbamoyl substituent (isopropoxycarbothioyl) instead of methylsulfonylamino at the 5-position, with an isopropyl ester .
  • Molecular Weight : 315.812 g/mol (vs. ~318–325 g/mol estimated for the target compound).
  • Key Difference : The thioester group reduces electronegativity and may alter metabolic stability or enzyme interactions compared to the sulfonyl group .

Ethyl 2-chloro-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)furan-2-yl]benzoate

  • Structure: Contains a furan-2-yl substituent at the 5-position, linked to a chiral amine group, instead of methylsulfonylamino .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

  • Structure : Methyl benzoate derivatives with triazine-linked sulfonylurea groups at the 2-position .
  • Activity : Inhibit acetolactate synthase (ALS) in plants, unlike the antibiotic mechanism of SABA1 .
  • Key Difference : The sulfonylurea moiety and triazine substituents confer herbicidal activity, highlighting functional versatility of benzoate scaffolds .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Biological Activity MIC (if applicable) References
Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate Cl (2), MeSO₂NH (5) ~318–325 (estimated) Antibacterial (inferred) N/A N/A
SABA1 Cl (2), PhCONHSO₂ (4) ~450 (estimated) Antibacterial (E. coli) 0.45–0.9 µM
Isopropyl 2-chloro-5-[(isopropoxycarbothioyl)amino]benzoate Cl (2), iPrOCS(NH) (5) 315.81 Not reported N/A
Metsulfuron Methyl SO₂N(CO)Triazine (2) 381.36 Herbicidal (ALS inhibition) N/A

Key Research Findings

Antibacterial Potency : SABA1’s MIC of 0.45–0.9 µM underscores the importance of the sulfonamidobenzamide core for biotin carboxylase inhibition . The target compound’s methylsulfonyl group may offer improved pharmacokinetics due to higher electronegativity.

Functional Versatility : Benzoate derivatives exhibit diverse applications (antibiotics, herbicides) depending on substituent chemistry, as seen in sulfonylurea herbicides .

Notes on Discrepancies and Limitations

  • MIC Variation : reports SABA1’s MIC as 0.45–0.9 mM , while cites 0.45–0.9 µM . This discrepancy may reflect typographical errors or differences in experimental conditions .
  • Target Compound Data: Direct biological data for this compound is absent in the provided evidence; inferences are drawn from structural analogs.

Biological Activity

Overview

Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate is an organic compound that belongs to the class of benzoate esters. Its structure features a chlorine atom and a methylsulfonyl group, which contribute to its unique biological properties. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of biologically active molecules.

  • Molecular Formula : C10H10ClNO3S
  • Molecular Weight : 253.71 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory properties.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits activity against certain bacterial strains, likely through mechanisms such as inhibition of protein synthesis and disruption of cell wall integrity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several pathogens. The Minimum Inhibitory Concentration (MIC) values provide insights into its effectiveness:

Pathogen MIC (μg/mL) Mechanism
Staphylococcus aureus62.5Inhibition of protein synthesis
Escherichia coli125Disruption of cell wall synthesis
Pseudomonas aeruginosa250Inhibition of nucleic acid synthesis

These results indicate that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

Research has shown that this compound may exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Studies and Research Findings

  • Study on Antibacterial Properties :
    A study published in MDPI evaluated a series of benzoate derivatives, including this compound. It was found to have significant activity against MRSA strains, with an MIC value comparable to standard antibiotics like ciprofloxacin .
  • Synthesis and Structure-Activity Relationship :
    Research conducted on related compounds highlighted the importance of substituents on the benzene ring in modulating biological activity. The presence of the methylsulfonyl group was shown to enhance both antimicrobial and anti-inflammatory activities .
  • Toxicity Assessment :
    Toxicological studies indicated that while this compound exhibits biological activity, it also poses risks if misused or overexposed. Acute toxicity assessments revealed harmful effects at high concentrations .

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